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molecular formula C13H15NO6 B8276815 1-O-tert-butyl 4-O-methyl 2-nitrobenzene-1,4-dicarboxylate

1-O-tert-butyl 4-O-methyl 2-nitrobenzene-1,4-dicarboxylate

Cat. No. B8276815
M. Wt: 281.26 g/mol
InChI Key: HXWCWHMXWNLVDC-UHFFFAOYSA-N
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Patent
US09102662B2

Procedure details

2-Nitro-terephthalic acid 1-tert-butyl ester 4-methyl ester (21.49 mmol) was dissolved in THF (143 mL) and treated with lithium hydroxide monohydrate (1.35 g, 32.24 mmol) in water (97 mL). The reaction was stirred at room temperature for 2 hours then partially evaporated, cooled with an ice/water bath and treated with 1N HCl dropwise (35 mL). Precipitation of a solid occurred. The mixture was then extracted with DCM (150 mL and 2×50 mL) The aqueous phase was further treated with 1N HCl (10 mL) and extracted with DCM (2×50 mL). The combined organic layers were then washed with water and finally with brine. After drying over sodium sulphate and evaporation, 5.34 g of title compound were obtained as a reddish solid in 93% overall yield.
Quantity
21.49 mmol
Type
reactant
Reaction Step One
Name
Quantity
143 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
1.35 g
Type
reactant
Reaction Step Two
Name
Quantity
97 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:20])[C:4]1[CH:16]=[CH:15][C:7]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])=[C:6]([N+:17]([O-:19])=[O:18])[CH:5]=1.O.[OH-].[Li+]>C1COCC1.O>[C:11]([O:10][C:8](=[O:9])[C:7]1[CH:15]=[CH:16][C:4]([C:3]([OH:20])=[O:2])=[CH:5][C:6]=1[N+:17]([O-:19])=[O:18])([CH3:14])([CH3:12])[CH3:13] |f:1.2.3|

Inputs

Step One
Name
Quantity
21.49 mmol
Type
reactant
Smiles
COC(C1=CC(=C(C(=O)OC(C)(C)C)C=C1)[N+](=O)[O-])=O
Name
Quantity
143 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
lithium hydroxide monohydrate
Quantity
1.35 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
97 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then partially evaporated
TEMPERATURE
Type
TEMPERATURE
Details
cooled with an ice/water bath
ADDITION
Type
ADDITION
Details
treated with 1N HCl dropwise (35 mL)
CUSTOM
Type
CUSTOM
Details
Precipitation of a solid
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with DCM (150 mL and 2×50 mL) The aqueous phase
ADDITION
Type
ADDITION
Details
was further treated with 1N HCl (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×50 mL)
WASH
Type
WASH
Details
The combined organic layers were then washed with water and finally with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulphate and evaporation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(C1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.34 g
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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